5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole
CAS No.: 887-90-1
Cat. No.: VC3890402
Molecular Formula: C13H7BrClNO
Molecular Weight: 308.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887-90-1 |
|---|---|
| Molecular Formula | C13H7BrClNO |
| Molecular Weight | 308.56 g/mol |
| IUPAC Name | 5-bromo-3-(4-chlorophenyl)-2,1-benzoxazole |
| Standard InChI | InChI=1S/C13H7BrClNO/c14-9-3-6-12-11(7-9)13(17-16-12)8-1-4-10(15)5-2-8/h1-7H |
| Standard InChI Key | XPEAUKHERPSOLK-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)Br)Cl |
| Canonical SMILES | C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)Br)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a benzisoxazole ring system (a fused benzene and isoxazole moiety) substituted at the 3-position with a 4-chlorophenyl group and at the 5-position with bromine. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets .
Table 1: Key Physicochemical Properties
Spectral Data
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NMR (¹H): Peaks corresponding to aromatic protons (δ 7.26–7.99 ppm) and substituent-specific shifts for bromine and chlorine .
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Mass Spectrometry: Molecular ion peak at m/z 308.56 (M⁺), with fragmentation patterns consistent with bromine and chlorophenyl groups .
Synthesis and Optimization
Classical Synthetic Routes
The Davis-Pizzini method remains the most cited approach, involving the condensation of nitroarenes with arylacetonitriles under basic conditions. For 5-bromo-3-(4-chlorophenyl)-2,1-benzisoxazole, the reaction between 4-chloronitrobenzene and brominated phenylacetonitrile derivatives proceeds via a carbanion intermediate, followed by cyclization .
Key Steps:
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Nucleophilic Addition: The carbanion of phenylacetonitrile attacks the ortho-position of nitroarenes.
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Cyclization: Intramolecular elimination of cyanide forms the isoxazole ring .
Modern Advancements
Recent protocols utilize silylating agents (e.g., chlorotrialkylsilanes) and strong bases (e.g., DBU or t-BuOK) to enhance yields (up to 90%) and reduce side products like acridines . Solvent systems such as THF-DMF mixtures improve reactivity for electron-deficient nitroarenes .
Physicochemical and Pharmacological Properties
Stability and Reactivity
The compound exhibits moderate thermal stability, decomposing above 400°C. Its low aqueous solubility (<0.6 µg/mL) necessitates formulation with co-solvents for biological testing .
Table 2: Reported Biological Activities
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Antimicrobial Mechanism: Disruption of bacterial cell membrane integrity via hydrophobic interactions .
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Anticancer Potential: Induction of apoptosis in cancer cells through topoisomerase inhibition .
Applications in Drug Development
Antimicrobial Agents
Derivatives of 5-bromo-3-(4-chlorophenyl)-2,1-benzisoxazole have shown potency against Gram-positive bacteria, with MIC values comparable to ampicillin . Structural modifications, such as introducing electron-withdrawing groups, enhance activity against drug-resistant strains .
Anticancer Scaffolds
The compound’s ability to intercalate DNA and inhibit topoisomerases positions it as a lead for oncology research. Hybrid analogs conjugated with amino acids exhibit improved tumor selectivity .
| Parameter | Value |
|---|---|
| Flash Point | 219.5°C |
| Auto-Ignition Temperature | Not determined |
| Storage Conditions | Cool, well-ventilated area |
Recent Research and Future Directions
Structural Modifications
Recent studies focus on:
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